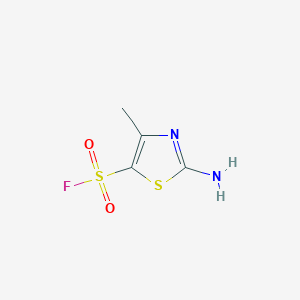

5-Thiazolesulfonylfluoride, 2-amino-4-methyl-

Beschreibung

5-Thiazolesulfonylfluoride, 2-amino-4-methyl- (CAS: 2196-72-7) is a heterocyclic compound with the molecular formula C₄H₅FN₂O₂S₂ and a molecular weight of 196.24 g/mol (calculated). Its structure features a thiazole ring substituted with an amino group at position 2, a methyl group at position 4, and a sulfonylfluoride (-SO₂F) group at position 5. This compound is of interest in medicinal and synthetic chemistry due to the reactive sulfonylfluoride group, which facilitates nucleophilic substitution reactions, making it a versatile intermediate for synthesizing sulfonamides or other sulfur-containing derivatives .

Eigenschaften

CAS-Nummer |

2196-72-7 |

|---|---|

Molekularformel |

C4H5FN2O2S2 |

Molekulargewicht |

196.2 g/mol |

IUPAC-Name |

2-amino-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FN2O2S2/c1-2-3(11(5,8)9)10-4(6)7-2/h1H3,(H2,6,7) |

InChI-Schlüssel |

CFASUPGECVZBKV-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(SC(=N1)N)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis with α-Haloketones

A widely used approach involves the condensation of α-haloketones with thioureas. For example, ethyl 2-chloroacetoacetate reacts with thiourea in ethanol under basic conditions to form ethyl 2-amino-4-methylthiazole-5-carboxylate. This method, detailed in CN103664819A, achieves yields exceeding 98% through optimized parameters:

-

Solvent System : Ethanol (10–35% ethyl acetate solution).

-

Temperature : 60–70°C for 5–5.5 hours.

-

Base : Sodium carbonate (0.01–0.1 wt ratio to α-haloketone).

The reaction proceeds via nucleophilic substitution, where the thiolate anion attacks the α-carbon of the halogenated ketone, followed by cyclization. The carboxylate ester at position 5 can later be modified to introduce sulfonyl fluoride.

Bromination-Cyclization Cascade

CN102079732B describes a one-pot synthesis of 2-substituted amino-4-methylthiazole-5-carboxylates using N-bromosuccinimide (NBS) and thiourea derivatives. Acetoacetate derivatives undergo bromination at the α-position, followed by cyclization with substituted thioureas in tetrahydrofuran (THF)/water. Key advantages include:

-

Reduced Steps : Bromination and cyclization occur sequentially without intermediate isolation.

-

Broad Substrate Scope : Various N-monosubstituted thioureas yield diverse 2-amino derivatives.

Introducing the Sulfonyl Fluoride Group

The sulfonyl fluoride moiety at position 5 is introduced via post-functionalization of preformed thiazoles. While direct methods are scarce, analogous sulfonation and fluorination strategies provide plausible routes.

Oxidation of Thioether Intermediates

JP4472040B2 outlines the oxidation of methylthio groups to methylsulfonyl using hydrogen peroxide (30–50 wt%) in glacial acetic acid. Applied to thiazole chemistry, this method could transform a 5-methylthio thiazole intermediate into a sulfonic acid, which is then fluorinated.

-

Conditions : 70–90°C, 2.1–2.5:1 molar ratio of H₂O₂ to substrate.

Integrated Synthetic Pathways

Combining the above steps, two potential routes emerge:

Route A: Thiazole Formation Followed by Sulfonation

-

Synthesize 2-amino-4-methylthiazole-5-carboxylate via Hantzsch synthesis.

-

Hydrolyze the ester to a carboxylic acid, then reduce to a hydroxymethyl group.

-

Convert hydroxymethyl to methylthio via thiolation (e.g., using P₂S₅).

-

Oxidize methylthio to sulfonic acid, then fluorinate to sulfonyl fluoride.

Challenges and Optimization Strategies

Stability of Sulfonyl Fluorides

Sulfonyl fluorides are moisture-sensitive, necessitating anhydrous conditions during fluorination. DAST, while effective, requires careful handling due to its toxicity.

Regioselectivity in Thiazole Formation

Positional control during cyclization is critical. Steric and electronic effects from the methyl and amino groups influence the reactivity of the α-haloketone, as seen in CN103664819A’s high regioselectivity.

Analyse Chemischer Reaktionen

5-Thiazolsulfonylfluorid, 2-Amino-4-methyl-, unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonylfluoridgruppe in eine Sulfonamidgruppe umwandeln.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Elektrophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-Thiazolsulfonylfluorid, 2-Amino-4-methyl-, beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Die Verbindung kann Enzyme hemmen, indem sie kovalente Bindungen mit aktiven Zentrenresten bildet, wodurch ihre Aktivität blockiert wird. Diese Hemmung kann verschiedene biochemische Pfade stören, was zu den gewünschten therapeutischen Wirkungen führt, wie z. B. der Hemmung des Wachstums von Krebszellen.

Wirkmechanismus

The mechanism of action of 2-Amino-4-methylthiazole-5-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Vergleich Mit ähnlichen Verbindungen

5-Thiazolesulfonamide, 2-Amino-4-Methyl- (CAS: 187230-38-2)

- Molecular Formula : C₄H₇N₃O₂S₂

- Molecular Weight : 193.25 g/mol

- Key Properties :

- Melting point: 175–176 °C (water as solvent)

- Predicted boiling point: 466.5 ± 47.0 °C

- Density: 1.615 ± 0.06 g/cm³

- pKa: 9.41 ± 0.60

Comparison :

The sulfonamide derivative replaces the sulfonylfluoride group with a sulfonamide (-SO₂NH₂) group. This substitution reduces molecular weight by 3 g/mol and alters reactivity. Sulfonamides are typically less reactive than sulfonylfluorides but exhibit enhanced stability and bioactivity, making them common in pharmaceuticals (e.g., antibacterial agents). The higher pKa (9.41) suggests increased basicity compared to the sulfonylfluoride, which may influence solubility and binding affinity in biological systems .

Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate (CAS: 7210-76-6)

- Molecular Formula : C₇H₉N₂O₂S

- Molecular Weight : 185.22 g/mol

- Key Applications :

- Serves as a heterocyclic building block in organic synthesis.

- Used in the preparation of APIs (Active Pharmaceutical Ingredients) due to its ester functionality, which can undergo hydrolysis or transesterification.

Comparison :

The carboxylate ester group (-COOEt) replaces the sulfonylfluoride, resulting in a smaller molecular weight (185 vs. 196 g/mol) and distinct electronic properties. The ester group enhances lipophilicity, improving membrane permeability in drug candidates. Unlike sulfonylfluorides, esters are generally less reactive but more tunable in prodrug design .

2-Amino-4-Methyl-1,3-Thiazole-5-Carboxylic Acid

- Molecular Formula : C₅H₆N₂O₂S

- Molecular Weight : 158.18 g/mol

- Safety Profile :

- Hazard Codes: Xi (Irritant)

- Hazard Statements: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation).

Comparison: The carboxylic acid (-COOH) group introduces polarity, increasing water solubility but reducing stability under acidic conditions. This compound is more acidic (lower pKa) than the sulfonylfluoride, making it suitable for salt formation or coordination chemistry.

Amthamine Dihydrobromide (CAS: Not provided)

- Molecular Formula : C₆H₁₂Br₂N₃S

- Key Features: Salt form of a thiazole derivative with an aminoethyl side chain. Dihydrobromide enhances aqueous solubility, making it suitable for pharmacological studies.

Comparison: The aminoethyl side chain and dihydrobromide salt distinguish this compound from 5-thiazolesulfonylfluoride. Such modifications are common in receptor-targeted drugs (e.g., histamine analogs). The bromide counterions improve crystallinity and stability, whereas sulfonylfluorides prioritize reactive intermediates .

Biologische Aktivität

5-Thiazolesulfonylfluoride, 2-amino-4-methyl- (CAS No. 2196-72-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C5H6F2N2O2S |

| Molecular Weight | 196.18 g/mol |

| IUPAC Name | 2-amino-4-methylthiazole-5-sulfonyl fluoride |

| CAS Number | 2196-72-7 |

The biological activity of 5-thiazolesulfonylfluoride is primarily attributed to its role as a sulfonamide derivative. It functions by inhibiting specific enzymes involved in various biological pathways. The sulfonyl fluoride moiety is known to react with nucleophiles, which can lead to the inhibition of serine proteases and other enzymes, affecting cellular processes such as proliferation and apoptosis.

Biological Activities

-

Enzyme Inhibition :

- The compound has been shown to inhibit several key enzymes, including:

- Serine Proteases : Inhibition of these enzymes can disrupt processes like blood coagulation and immune responses.

- Carbonic Anhydrases : This inhibition may affect bicarbonate transport and pH regulation in tissues.

- The compound has been shown to inhibit several key enzymes, including:

-

Antimicrobial Activity :

- Preliminary studies suggest that 5-thiazolesulfonylfluoride exhibits antimicrobial properties against various bacterial strains, potentially making it useful in developing new antibiotics.

-

Anticancer Potential :

- Research indicates that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and death.

Case Studies and Research Findings

Several studies have investigated the biological activity of 5-thiazolesulfonylfluoride:

-

Study on Enzyme Inhibition :

A study published in Journal of Medicinal Chemistry demonstrated that 5-thiazolesulfonylfluoride effectively inhibited serine proteases with an IC50 value in the low micromolar range, indicating significant potency against these targets . -

Antimicrobial Efficacy :

In a study assessing antimicrobial properties, 5-thiazolesulfonylfluoride was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a new antimicrobial agent . -

Apoptosis Induction in Cancer Cells :

Research published in Cancer Letters highlighted that treatment with 5-thiazolesulfonylfluoride led to increased levels of cleaved caspase-3 in human cancer cell lines, indicating activation of apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- (CAS 2196-72-7), and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution reactions, where sulfonyl fluoride groups are introduced into thiazole derivatives. Key steps include:

- Precursor preparation : Use of carbazolyldiamine intermediates (e.g., 3) in THF with triethylamine (Et₃N) as a base to deprotonate reactive sites .

- Purification : Column chromatography or recrystallization to isolate pure products, as described in phosphazene derivative syntheses .

- Yield optimization : Reaction time (3 days at room temperature in THF) and stoichiometric ratios (1:1 molar ratio of precursor to reagent) are critical for minimizing byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction is recommended, as applied to spirocyclic phosphazene analogs (see Supplementary Information in ) .

- NMR spectroscopy : ¹H and ¹⁹F NMR to confirm substitution patterns and purity.

- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation.

Advanced Research Questions

Q. How does the sulfonyl fluoride group in 5-Thiazolesulfonylfluoride, 2-amino-4-methyl- influence its reactivity in click chemistry or bioconjugation applications?

Methodological Answer:

- Mechanistic studies : The sulfonyl fluoride acts as an electrophilic warhead, enabling covalent binding to nucleophilic residues (e.g., serine in enzymes). Kinetic assays (e.g., fluorogenic substrate hydrolysis) quantify reactivity .

- Competitive experiments : Compare reactivity with other sulfonylating agents (e.g., benzenesulfonyl chlorides) under identical conditions to assess selectivity .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

- Experimental design :

- Data interpretation : Hydrolysis of the sulfonyl fluoride group is pH-dependent, with accelerated degradation in alkaline conditions due to hydroxide ion attack.

Q. How can computational methods (e.g., DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental NMR chemical shifts to validate predictions .

- Regioselectivity analysis : Simulate transition states for nucleophilic attacks on the thiazole ring to identify favored positions (e.g., C-2 vs. C-4 substitution) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for derivatives of 5-Thiazolesulfonylfluoride?

Methodological Answer:

- Variable identification : Systematically test parameters like solvent polarity (THF vs. DMF), catalyst loading (Et₃N vs. DBU), and moisture sensitivity .

- Reproducibility protocols : Adopt inert atmosphere techniques (argon/glovebox) to prevent hydrolysis of sulfonyl fluoride groups, which may explain yield inconsistencies .

Safety and Handling in Academic Laboratories

Q. What safety protocols are essential when handling sulfonyl fluorides like 5-Thiazolesulfonylfluoride, 2-amino-4-methyl-?

Methodological Answer:

- PPE requirements : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations due to potential release of HF gas during hydrolysis .

- Emergency procedures : Neutralize spills with calcium carbonate slurry to bind fluoride ions. Train personnel in HF antidote (calcium gluconate gel) application .

Interdisciplinary Applications

Q. How can this compound be utilized in developing protease inhibitors or covalent drug candidates?

Methodological Answer:

- Biochemical assays : Screen against serine hydrolases (e.g., trypsin, chymotrypsin) using activity-based protein profiling (ABPP) to identify targets .

- Structural studies : Co-crystallize the compound with target enzymes to map binding interactions (similar to benzenesulfonyl chloride analogs in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.